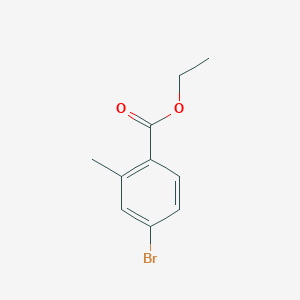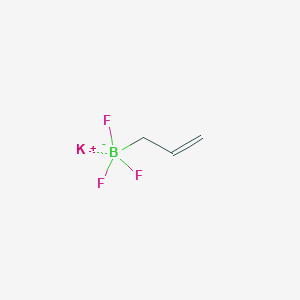
Potassium allyltrifluoroborate
Vue d'ensemble
Description
Potassium allyltrifluoroborate is a chemical compound with the empirical formula C3H5BF3K . It is a solid substance that is used in various chemical reactions .
Synthesis Analysis
This compound can be synthesized from allyl alcohols. These are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron. This process yields high isolated yields using palladium pincer-complex catalysis .Molecular Structure Analysis
The molecular formula of this compound is C3H5BF3K, and it has an average mass of 147.976 Da .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the allylation of aldehydes and ketones. Allyl alcohols are converted to allyl boronic acids and then to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis .Physical And Chemical Properties Analysis
This compound is a solid substance. It has a molecular weight of 147.98 and its melting point is greater than 300°C .Applications De Recherche Scientifique
Mild Double Allylboration Reactions
Potassium allyltrifluoroborate is used in double allylboration reactions of nitriles and acid anhydrides. This process forms bis-allyl amines and esters. The method is notable for being mild, chemoselective, and metal-free, utilizing a stable potassium organotrifluoroborate reagent (Ramadhar, Bansagi, & Batey, 2013).
Cross-Coupling Reaction in Aqueous Media
This compound is also involved in the cross-coupling reaction with organic chlorides in aqueous media. This process, catalyzed by an oxime-derived palladacycle, is significant for being conducted under phosphine-free conditions (Alacid & Nájera, 2008).
Allylation and Diastereoselective Synthesis
The compound is utilized in the allylation and diastereoselective syn or anti-crotylation of N-toluenesulfonylimines. It produces homoallylic amines with high yields and excellent diastereoselectivity, highlighting its stability in air and moisture (Li & Batey, 2004).
Isomerization of Allylrhodium Intermediates
In a study, allylrhodium species generated from potassium allyltrifluoroborates underwent isomerization, reacting with cyclic imines to produce complex products. This application is notable for its high enantioselectivity (Hepburn & Lam, 2014).
Ultrasound-Promoted Synthesis
The use of ultrasound irradiation to promote the allylation of aldehydes with potassium allyltrifluoroborates is another significant application. This method is advantageous for its minimal use of solvents and the absence of additional catalysts or promoters, yielding products at room temperature without further purification (Freitas et al., 2014).
Synthesis of Allyl Sulfones
Potassium allyltrifluoroborates undergo a bora-ene reaction with sulfur dioxide to produce sulfinyloxy-trifluoroborates, which are then alkylated to produce sulfones. This method is notable for its high yield and the ability to transform potassium allyltrifluoroborates into allyl sulfones (Stikute, Lugiņina, & Turks, 2017).
Mécanisme D'action
Target of Action
Potassium Allyltrifluoroborate is primarily targeted towards the formation of carbon-carbon (C-C) bonds . It is involved in various reactions such as catalytic allylboration, stereoselective nucleophilic addition, palladium-catalyzed heterocyclizations, oxidation reactions, oxidative Mannich reactions, and cross-coupling reactions .
Mode of Action
The mode of action of this compound involves its interaction with other compounds in a reaction. For instance, allyl alcohols are regio- and stereoselectively converted to allyl boronic acids and subsequently to trifluoro (allyl)borates with tetrahydroxy diboron using palladium pincer-complex catalysis . This process involves the fast allylic displacement of a hydroxy group .
Biochemical Pathways
This compound affects the biochemical pathways involved in the formation of carbon-carbon bonds. It is used in the Suzuki-Miyaura cross-coupling reactions, which is a type of palladium-catalyzed cross-coupling reaction . This reaction is used to synthesize carbon-carbon bonds, which are crucial in the formation of complex organic compounds .
Pharmacokinetics
It is known to be bench-stable , indicating that it remains stable under normal laboratory conditions, which can impact its bioavailability in chemical reactions.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds. For example, it enables the formation of functionalized homoallylic alcohols when allylboronate and allyltrifluoroborate derivatives react stereoselectively with aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. It is known to be bench-stable , meaning it can withstand normal laboratory conditions. Moreover, it is compatible with a wide range of functional groups and is stable to many commonly used and harsh reaction conditions . This stability and compatibility make this compound a versatile reagent in organic synthesis.
Orientations Futures
Potassium allyltrifluoroborate has been proven to be a good option to replace allylboronic acids and allylboronate esters in allylation reactions. These compounds are stable, easy to handle, compatible with several functional groups, and can be stored for a long time . Future research may continue to explore its potential uses and benefits in various chemical reactions.
Propriétés
IUPAC Name |
potassium;trifluoro(prop-2-enyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BF3.K/c1-2-3-4(5,6)7;/h2H,1,3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPZAMJXLCDMIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC=C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635395 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
233664-53-4 | |
| Record name | Potassium trifluoro(prop-2-en-1-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium Allyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of potassium allyltrifluoroborate in organic synthesis?
A1: this compound is primarily utilized as an allylating reagent in various reactions, leading to the formation of homoallylic alcohols, amines, and other valuable compounds. [, , , , , , , , , ]
Q2: What makes this compound advantageous over other allylating reagents?
A2: Its key advantages include: * Stability: It exhibits remarkable stability towards air and moisture, making it easy to handle. [, ]* Chemoselectivity: It shows preferential reactivity towards specific functional groups, even in the presence of other reactive moieties. [, ]* Regioselectivity: Reactions can be controlled to favor allylation at specific positions of the allyl group (α, β, or γ). [, ]
Q3: Can you provide examples of reactions where this compound is employed?
A3: Certainly! Here are a few examples:* Allylation of aldehydes and ketones: This reaction forms homoallylic alcohols, often catalyzed by Lewis acids or transition metals. [, , , , , ]* Allylation of imines: This process generates homoallylic amines, and can be rendered enantioselective using chiral catalysts. [, , , , ]* Cross-coupling reactions: this compound can participate in palladium-catalyzed cross-coupling reactions with aryl or alkenyl halides. [, ]
Q4: Are there any limitations associated with the use of this compound?
A4: While generally a robust reagent, certain reactions might require specific catalysts or conditions to proceed efficiently. The choice of catalyst and reaction conditions can significantly influence the regio- and stereoselectivity of the transformation. [, , , ]
Q5: How does the stability of this compound impact its applications?
A5: Its exceptional stability to air and moisture renders it a user-friendly reagent, simplifying reaction setups and workup procedures. [, ] This stability also broadens its applicability in diverse reaction media and facilitates storage for extended periods.
Q6: What is the molecular formula and weight of this compound?
A6: Its molecular formula is C3H5BF3K, and its molecular weight is 148.00 g/mol.
Q7: Is there any research on how modifications to the allyl group affect the reactivity of this compound?
A7: Yes, studies have shown that substituents on the allyl group can influence the regio- and stereoselectivity of reactions. For example, reactions with substituted allyltrifluoroborates often favor carbon-carbon bond formation at the more substituted terminus of the allyl fragment. [, ]
Q8: Have computational methods been used to study this compound?
A8: Absolutely! Density functional theory (DFT) calculations have provided valuable insights into the mechanism of reactions involving this compound. For instance, DFT studies helped elucidate the mechanism of γ-selective cross-coupling reactions, revealing the formation of a highly electrophilic palladium species before transmetalation. []
Q9: Are there any environmental concerns associated with this compound?
A9: While specific data on its environmental impact might be limited, responsible handling and disposal are crucial for any chemical reagent. Exploring alternative allylating reagents and developing greener synthetic methodologies are active areas of research. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
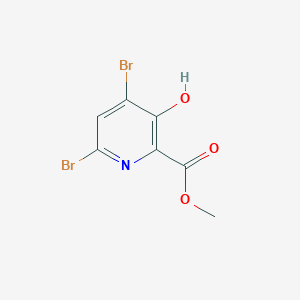
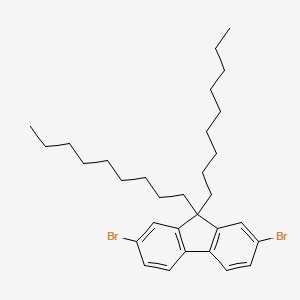

![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)


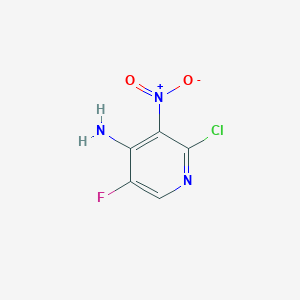

![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)
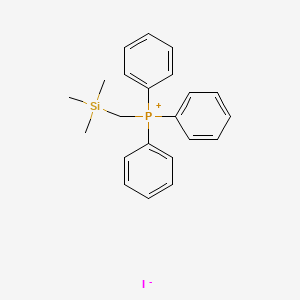
![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)
